N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester
CAS No.: 1331912-17-4
Cat. No.: VC0017398
Molecular Formula: C31H29NO3
Molecular Weight: 463.577
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1331912-17-4 |
|---|---|
| Molecular Formula | C31H29NO3 |
| Molecular Weight | 463.577 |
| IUPAC Name | ethyl (2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate |
| Standard InChI | InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33)/t27-/m0/s1 |
| Standard InChI Key | OTXWSIGCMVMENA-MHZLTWQESA-N |
| SMILES | CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Introduction
Chemical Identity and Structural Characteristics
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester, identified by CAS number 1331912-17-4, is an organic compound with the molecular formula C31H29NO3 and a molecular weight of 463.6 g/mol . The IUPAC name for this compound is ethyl (2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate . It belongs to a class of modified amino acid derivatives, specifically a phenylalanine derivative conjugated with a pyrene moiety through a butyroyl linker.
The compound is also known by several synonyms including Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate and Py-Phe, Ethyl Ester . The structure features a pyrene group (a polycyclic aromatic hydrocarbon) connected to the amino group of L-phenylalanine ethyl ester via a four-carbon butyroyl chain. This structural arrangement creates a compound with unique photochemical properties derived from the pyrene chromophore while maintaining the stereochemical features of the L-phenylalanine component.
Physical and Chemical Properties
The physical and chemical properties of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester are crucial for understanding its behavior in different experimental conditions. Table 1 summarizes the key properties of this compound based on computational and experimental data.
Table 1: Physical and Chemical Properties of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester
The high LogP value (7.2) indicates the compound is highly lipophilic, suggesting poor water solubility but good membrane permeability . This property is significant for its application in biological systems, particularly when targeting hydrophobic binding pockets in proteins. The presence of one hydrogen bond donor and three hydrogen bond acceptors provides potential for interactions with biomolecules through hydrogen bonding .
Structural Analysis and Conformational Features
The compound contains several key structural components that contribute to its functionality in biochemical applications. The pyrene moiety serves as a fluorescent reporter group, while the L-phenylalanine component provides a chiral center and additional aromatic interactions. The butyroyl linker provides flexibility between these two major functional groups, allowing the molecule to adapt to different binding environments.
With one defined stereocenter and 10 rotatable bonds, the compound can adopt multiple conformations . This conformational flexibility may be important for its interaction with target proteins, allowing it to adjust its shape to complement binding sites. The high complexity value (716) reflects the intricate nature of this molecule, particularly due to the pyrene ring system .
Research Applications
Protein Photocleavage Studies
While specific research on N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester itself is limited in the available literature, studies on closely related compounds provide insight into its potential applications. A structurally similar compound, N-(l-phenylalanine)-4-(1-pyrene)butyramide (Py-Phe), has been studied for its ability to induce site-specific photocleavage of proteins .
In research published in 1998, Py-Phe was shown to bind to hen egg lysozyme and bovine serum albumin (BSA) with binding constants of 2.2 × 10^5 M^-1 and 6.5 × 10^7 M^-1, respectively . When irradiated at 344 nm in the presence of an electron acceptor, cobalt(III) hexammine (CoHA), Py-Phe induced highly specific cleavage of these proteins . This specificity in photocleavage represents a valuable method for targeting specific sites in proteins using small molecules.
Photochemical Mechanism
The mechanism underlying the photocleavage activity involves the excitation of the pyrene moiety followed by electron transfer processes. Laser flash photolysis studies of mixtures containing protein, Py-Phe, and CoHA revealed a strong transient absorption at approximately 460 nm, corresponding to the pyrene cation radical . This suggests that the mechanism involves:
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Photoexcitation of the pyrene moiety to its singlet excited state
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Quenching of this excited state by CoHA
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Formation of a pyrene cation radical
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Reaction of this radical with the protein backbone, leading to cleavage
The quantum yields for photocleavage were determined to be 0.26 for lysozyme and 0.0021 for BSA, indicating different efficiencies depending on the protein target . Importantly, no protein cleavage was observed in the absence of Py-Phe, CoHA, or light, confirming the photochemical nature of the process .
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